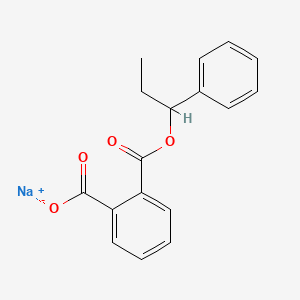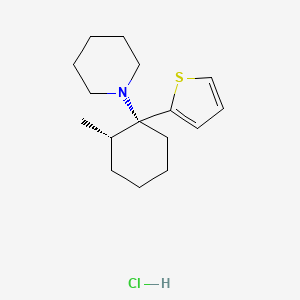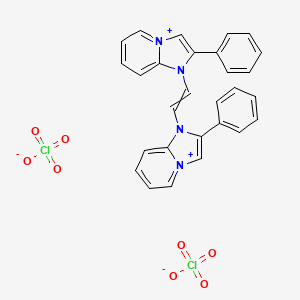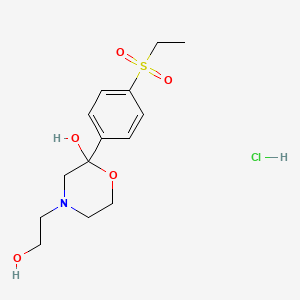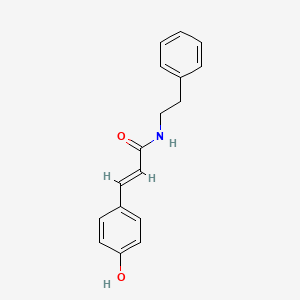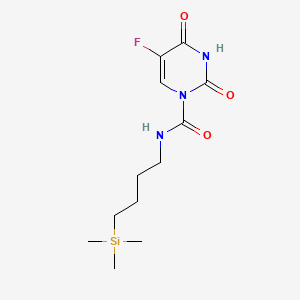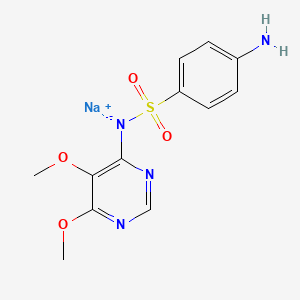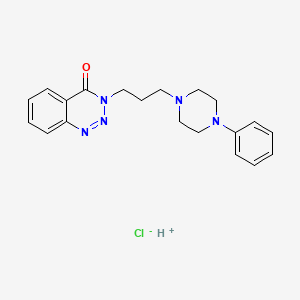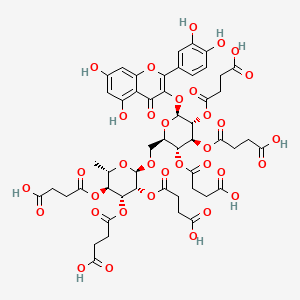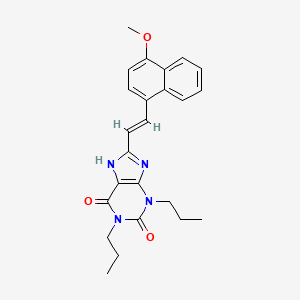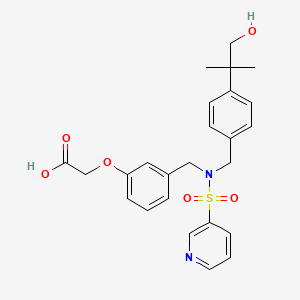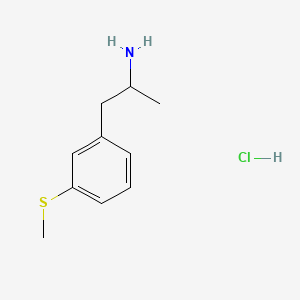
3-Mta hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mta hydrochloride typically involves the methylation of thioamphetamine. The process begins with the precursor compound, thioamphetamine, which undergoes a methylation reaction using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale methylation reactions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Mta hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thioamphetamine precursor.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioamphetamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Mta hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of substituted amphetamines.
Biology: Research on its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Potential therapeutic applications are being explored, particularly in the treatment of certain neurological disorders.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Mta hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and increased neuronal activity. The compound’s effects are mediated through its binding to and activation of specific receptors and transporters in the brain.
Comparison with Similar Compounds
- 3,4-Methylenedioxyamphetamine (MDA)
- Methamphetamine
- Amphetamine
Comparison: 3-Mta hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical and pharmacological properties. Compared to methamphetamine and amphetamine, this compound has different metabolic pathways and a unique profile of effects on neurotransmitter systems. Its structural similarity to MDA suggests potential similarities in its psychoactive effects, but the presence of the methylthio group differentiates its overall pharmacological profile.
Properties
CAS No. |
91330-07-3 |
|---|---|
Molecular Formula |
C10H16ClNS |
Molecular Weight |
217.76 g/mol |
IUPAC Name |
1-(3-methylsulfanylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H |
InChI Key |
IESOJHIQYGSQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)SC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


